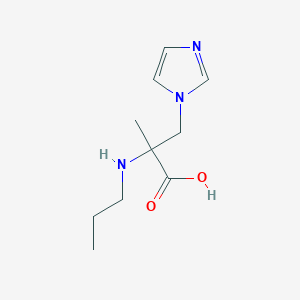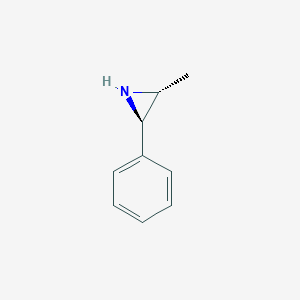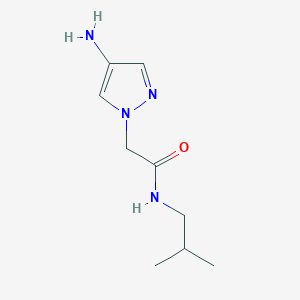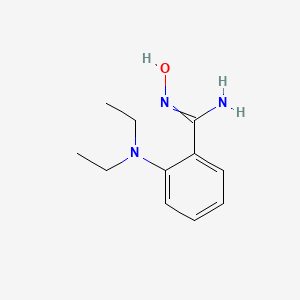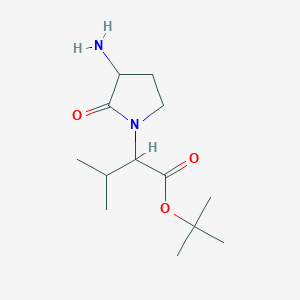
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a chemical compound with the molecular formula C10H18N2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate typically involves the reaction of tert-butyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
- Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)propanoate
Uniqueness
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group and the presence of both amino and oxo functionalities make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate |
InChI |
InChI=1S/C13H24N2O3/c1-8(2)10(12(17)18-13(3,4)5)15-7-6-9(14)11(15)16/h8-10H,6-7,14H2,1-5H3 |
Clé InChI |
KWMDQUJXUPYKEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC(C)(C)C)N1CCC(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




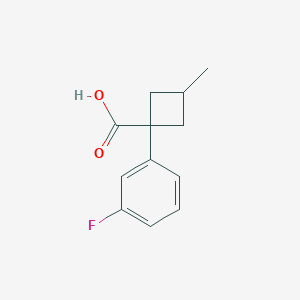
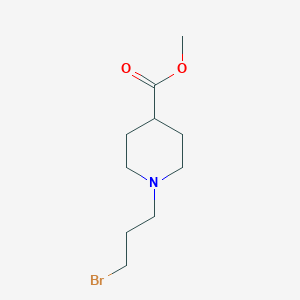
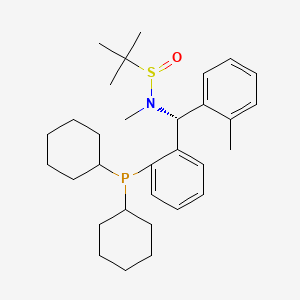
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

